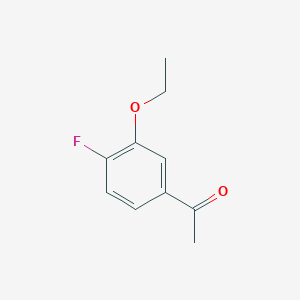

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

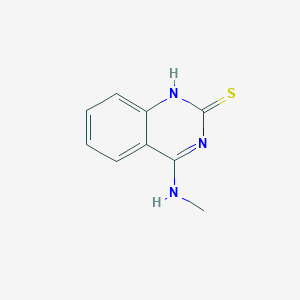

This compound is a derivative of quinolone, a type of synthetic antimicrobial agent. Quinolones are known for their broad-spectrum antibacterial activity . The specific compound you mentioned has a fluoro group at the 6th position and a 2-methylbenzylamino group at the 4th position of the quinolone core structure. These substitutions might influence its biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses .

Molecular Structure Analysis

Quinolones have a bicyclic structure, with a benzene ring fused to a pyridone ring. The presence of the fluoro group at the 6th position and the 2-methylbenzylamino group at the 4th position would likely influence the compound’s electronic structure and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Quinoline derivatives, including ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, are explored for their efficiency as fluorophores, with potential applications in biochemistry and medicine for studying biological systems. These compounds are synthesized through various chemical reactions, highlighting their relevance in the development of new, sensitive, and selective compounds for biochemical assays (Aleksanyan & Hambardzumyan, 2013). Further research into these derivatives reveals their potential as antioxidants and radioprotectors, emphasizing the ongoing search for novel compounds with enhanced selectivity and sensitivity for scientific applications.

Molecular Docking and Pharmacological Potential

This compound derivatives have been synthesized and evaluated for their inhibitory activity against tyrosine kinases like VEGFR-2 and EGFR. These compounds demonstrate potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anti-cancer agents. The synthesis involves S-arylation methods, and the compounds are characterized using techniques such as NMR, Raman, and infrared spectroscopy (Riadi et al., 2021). This highlights the role of this compound derivatives in the development of new pharmaceuticals with potential anticancer properties.

Role in Photophysical Properties Studies

The photophysical properties of norfloxacin and its derivatives, including this compound, have been studied to evaluate their behavior in various media. These studies provide insights into the deactivation mechanisms of the singlet excited state via intramolecular electron transfer, contributing to our understanding of the photostability and fluorescence properties of these compounds. This research is crucial for designing fluorescent probes and materials with optimized photophysical properties for applications in sensing and imaging (Cuquerella, Miranda, & Bosca, 2006).

Development of Antibacterial Agents

Research into the antibacterial activity of quinoline-3-carboxylates has been conducted to explore their potential as antibacterial agents. This includes the synthesis and evaluation of ethyl 2-chloroquinoline-3-carboxylates derived from o-aminobenzophenones, which have shown moderate activity against Bacillus subtilis and Vibrio cholera. These findings contribute to the ongoing search for new antibacterial compounds to combat resistant bacterial strains (Krishnakumar et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate are likely to be bacterial DNA-gyrase . This compound belongs to the fluoroquinolone family, which is known for its high antibacterial activity .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacteria reproduction, and its inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The affected pathway is the DNA replication process in bacteria. By inhibiting DNA-gyrase, the compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This results in the inhibition of bacterial growth and proliferation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-methylbenzylamine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.2 mmol) and 2-methylbenzylamine (0.6 mL, 4.8 mmol) in methanol (10 mL) and acetic acid (1 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using hexane/ethyl acetate (7:3) as the eluent to obtain Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate as a yellow solid (1.0 g, 80% yield)." ] } | |

Numéro CAS |

1251670-71-9 |

Formule moléculaire |

C20H19FN2O3 |

Poids moléculaire |

354.381 |

Nom IUPAC |

ethyl 6-fluoro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Clé InChI |

IQPYESDEOMNJSJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)

![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)